Methyl 2-cyano-3-oxobutanoate
Description
Properties
IUPAC Name |
methyl 2-cyano-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4(8)5(3-7)6(9)10-2/h5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEUAEFRQVZQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700978 | |
| Record name | Methyl 2-cyano-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3288-52-6 | |
| Record name | Methyl 2-cyano-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 Cyano 3 Oxobutanoate and Its Analogues
Classical and Contemporary Esterification and Transesterification Protocols
Esterification and transesterification remain fundamental and widely employed strategies for the synthesis of esters like methyl 2-cyano-3-oxobutanoate. These methods can be broadly categorized into direct approaches using activated carboxylic acids, routes involving acyl halides, and transesterification from other esters.
Direct Esterification Approaches Utilizing Activated Carboxylic Acids
Direct esterification involves the reaction of a carboxylic acid with an alcohol. To facilitate this transformation, especially with less reactive substrates, the carboxylic acid is often "activated." While specific examples for the direct esterification of 2-cyano-3-oxobutanoic acid are not extensively detailed in the provided search results, the general principles of esterification can be applied. For instance, the direct esterification of 3-oxobutanoic acid with 2-cyanoethanol is catalyzed by acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction proceeds via a nucleophilic acyl substitution mechanism. The use of a Dean-Stark apparatus to remove water azeotropically can improve the reaction yield by shifting the equilibrium towards the product.
Optimization of such a reaction would involve adjusting parameters like catalyst loading, temperature, and reaction time. For a related process, optimal conditions were found to be 5 mol% H₂SO₄ in toluene (B28343), leading to yields around 75%.
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
| Catalyst Loading | 5 mol% H₂SO₄ | 72 | 89 |
| Temperature | 110°C | 68 | 85 |
| Solvent | Toluene (Dean-Stark) | 75 | 91 |
| Reaction Time | 8–12 hours | 70 | 88 |
Acyl Halide Mediated Routes for Ester Formation
A common and effective method for ester synthesis involves the conversion of the parent carboxylic acid into a more reactive acyl halide, typically an acyl chloride. This intermediate then readily reacts with an alcohol to form the desired ester. For the synthesis of a related compound, 2-cyanoethyl 3-oxobutanoate, 3-oxobutanoic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-oxobutanoyl chloride. This acyl chloride is then reacted with the alcohol in the presence of a base, such as pyridine (B92270), to yield the ester. Pyridine acts as a scavenger for the HCl generated during the reaction.
This two-step approach often provides higher yields compared to direct esterification. Using oxalyl chloride as the chlorinating agent and pyridine as the base in dichloromethane (B109758) has been shown to be particularly effective, with yields reaching up to 88%. A patent describes the reaction of 4-halo-3-oxobutanoic acid esters with an alkali metal cyanide in methanol (B129727) to produce 4-cyano-3-oxobutanoate esters. google.com For example, methyl 4-chloro-3-oxobutanoate reacts with potassium cyanide in methanol at 40°C to yield methyl 4-cyano-3-oxobutanoate. google.com
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
| Chlorinating Agent | Oxalyl chloride | 85 | 93 |
| Base | Pyridine | 88 | 95 |
| Solvent | Dichloromethane | 82 | 90 |
| Temperature | 0–5°C (Step 1); RT (Step 2) | 87 | 94 |
Transesterification Strategies from Related Esters
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a basic medium, an alkoxide is used to displace the existing alkoxy group through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com For example, the synthesis of 2-cyanoethyl 3-oxobutanoate can be achieved via transesterification from methyl 3-oxobutanoate using 2-cyanoethanol in the presence of a catalytic amount of sodium methoxide (B1231860) (NaOMe).
A patent discloses a method for preparing 3-oxobutanoic acid-2-nitrile ethyl ester and its homologues through a Lewis acid-catalyzed transesterification reaction of acetoacetate (B1235776) with various hydroxyalkyl nitriles. google.com The reaction can be catalyzed by Lewis acids such as iodine, indium triiodide, boric acid, zinc chloride, or aluminum chloride, with reaction temperatures ranging from 50-180°C. google.com
Specialized Preparative Procedures for β-Keto Esters with Cyano Moieties
Beyond classical esterification, specialized methods have been developed for the synthesis of β-keto esters bearing cyano groups, often providing access to complex and highly functionalized structures.
Reactions Involving Dioxinone Precursors
Dioxinones are versatile precursors for the synthesis of β-keto esters. They can generate highly reactive acylketene intermediates upon heating, which can then be trapped by nucleophiles like alcohols to form β-keto esters. frontiersin.orgnih.govnih.gov This method is particularly useful for constructing complex molecules. frontiersin.orgnih.gov For instance, heating a mixture of a dioxinone with an alcohol in a suitable solvent like toluene or o-xylene (B151617) leads to the formation of the corresponding β-keto ester. nih.govchemicalbook.com One specific example is the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with 3-hydroxypropionitrile (B137533) in o-xylene at 141°C to produce 2-cyanoethyl acetoacetate with a high yield of 98.3%. chemicalbook.com
The stability of the dioxinone ring under various reaction conditions makes it a valuable synthetic tool. frontiersin.orgnih.gov This strategy has been applied in the total synthesis of several natural products. nih.gov
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,2,6-Trimethyl-4H-1,3-dioxan-4-one | 3-Hydroxypropionitrile | o-Xylene | 141 | 2 | 2-Cyanoethyl acetoacetate | 98.3 | chemicalbook.com |
| 2,2,6-trimethyl-1,3-dioxin-4-one | 2-hydroxy-acetonitrile | Ethylene | 140-145 | 1 | Compound S71 | 90 | chemicalbook.com |
Targeted Condensation Reactions in the Synthesis of Related Structures
Condensation reactions are fundamental in carbon-carbon bond formation and are pivotal in synthesizing complex molecules from simpler precursors. The Claisen condensation, for example, is a classic method for creating β-keto esters. organic-chemistry.org A variation involves the reaction of an ester with a nitrile. For instance, the condensation of ethyl bromoacetate (B1195939) with β-ketonitriles mediated by zinc can lead to the synthesis of 3,5-dioxopentanoates. rsc.org
Another important condensation is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as a cyanoacetate (B8463686). acs.org Furthermore, the direct electrophilic α-cyanation of β-keto esters using hypervalent iodine reagents provides a route to α-cyano-β-keto esters. rsc.org Catalytic enantioselective α-cyanation of β-keto esters has also been achieved using chiral tin alkoxides, yielding optically active α-cyano-β-keto esters. thieme-connect.comresearchgate.netthieme-connect.com
The reaction of diethyl oxalate (B1200264) with ethyl cyanoacetate in the presence of sodium ethoxide is a known method for producing diethyl 2-cyano-3-oxosuccinate. mdpi.com This highlights the utility of condensation reactions in building up the carbon skeleton of cyano-substituted β-keto esters.
Innovations in Green Synthetic Chemistry for Cyano-β-Keto Esters
The synthesis of cyano-β-keto esters, including this compound, is increasingly benefiting from the principles of green chemistry. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and lowering energy consumption. Key innovations include the use of microwave irradiation to accelerate reactions and the application of novel catalytic systems like nanocatalysts and organocatalysts to improve efficiency and selectivity under milder conditions.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering substantial improvements over conventional heating methods. rsc.org By directly coupling with polar molecules, microwave irradiation provides rapid and uniform heating, which often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purities. tandfonline.com This technology is particularly effective for reactions conducted under solvent-free conditions, further reducing the environmental footprint. tandfonline.comoatext.com
In the context of β-keto esters and their derivatives, microwave heating has been shown to be highly effective. For instance, the synthesis of pyrazolones from β-ketoesters and hydrazines under solvent-free microwave irradiation can be completed in just 2–4 minutes with high yields (62–89%), whereas conventional methods require 10 hours of refluxing in methanol. tandfonline.com Similarly, a solvent-free method for preparing various β-keto esters from 2,2,6-trimethyl-1,3-dioxin-4-one and alcohols under microwave irradiation affords the desired products in 85-98% yield within 3 to 6 minutes. researchgate.net
The synthesis of more complex structures derived from cyano-β-keto ester analogues also benefits from this technology. A microwave-assisted liquid-phase synthesis of methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate has been developed using a functional ionic liquid as a soluble support, resulting in good yields and high purity without the need for chromatographic purification. researchgate.net These examples underscore the potential of microwave assistance to create more efficient and environmentally benign pathways for the synthesis of this compound and its analogues.
| Reaction Type | Reactants | Method | Time | Yield (%) | Reference |
| Pyrazolone Synthesis | β-ketoesters, Hydrazines | Microwave (solvent-free) | 2-4 min | 62-89% | tandfonline.com |
| Pyrazolone Synthesis | β-ketoesters, Hydrazines | Conventional (reflux) | 10 h | Lower | tandfonline.com |
| β-keto ester Synthesis | 2,2,6-trimethyl-1,3-dioxin-4-one, Alcohols | Microwave (solvent-free) | 3-6 min | 85-98% | researchgate.net |
| 4H-pyran derivative Synthesis | IL-bound acetoacetate, Arylidenemalononitriles | Microwave (ionic liquid) | Not specified | Good | researchgate.net |
| α,β-unsaturated compound Synthesis | Aromatic aldehydes, Cyanoacetamide | Microwave (solvent-free) | Not specified | 81-99% | oatext.com |
Application of Nanocatalysts and Organocatalysts
The development of advanced catalytic systems is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity under mild conditions. For the synthesis of cyano-β-keto esters and related compounds, both nanocatalysts and organocatalysts have demonstrated significant promise.
Nanocatalysts
Nanocatalysts offer unique advantages due to their high surface-area-to-volume ratio and distinct surface properties, which can lead to enhanced catalytic activity. nih.gov They often function as heterogeneous catalysts, allowing for easy separation from the reaction mixture and subsequent reuse, which is both cost-effective and environmentally friendly. rsc.org
Several types of nanocatalysts have been employed in reactions involving β-keto esters. For example, Fe3O4-based magnetic nanoparticles functionalized with catalytically active groups like L-arginine or sulfonic acid have been used to prepare various heterocyclic compounds from β-keto esters under solvent-free conditions. rsc.org These magnetic catalysts can be easily recovered using an external magnet and reused for multiple reaction cycles without a significant loss of activity. rsc.org In another application, Ti(IV)-doped ZnO nanoparticles (Zn0.925Ti0.075O) have proven to be an efficient and recyclable heterogeneous catalyst for the Pechmann condensation of phenols with β-ketoesters to produce coumarins. nih.gov The synthesis of 2-amino-4H-benzochromenes has also been achieved using Co3O4 and Eu-doped Co3O4 nanocatalysts under solvent-free microwave conditions, highlighting the synergy between different green chemistry techniques. bohrium.com
| Catalyst | Reaction | Reactants | Conditions | Key Advantage | Reference |
| Fe3O4@L-arginine | Spiro-pyrano[2,3-c]-pyrazole synthesis | Hydrazine derivatives, Isatin, β-keto esters | Solvent-free, RT | Heterogeneous, reusable | rsc.org |
| Zn0.925Ti0.075O NPs | Pechmann Condensation (Coumarin synthesis) | Phenols, β-ketoesters | Mild conditions | Heterogeneous, reusable | nih.gov |
| Co3O4 / Eu-doped Co3O4 | 2-amino-4H-benzochromene synthesis | β-ketoesters, Aldehydes, Urea (B33335)/Thiourea | Solvent-free, Microwave | High activity, reusability | bohrium.com |
| Borate zirconia | Transesterification | β-ketoesters, Alcohols | Solvent-free | Solid acid catalyst | researchgate.net |
Organocatalysts
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis, particularly for creating chiral molecules asymmetrically. jst.go.jpacs.org This approach avoids the use of potentially toxic and expensive metal catalysts. jst.go.jp
In the synthesis of chiral α-cyano-β-keto esters, organocatalysis has enabled highly enantioselective transformations. A notable method involves the α-cyanation of β-keto esters using an electrophilic cyano source in the presence of a chiral catalyst. thieme-connect.comresearchgate.net For instance, a catalytic enantioselective α-cyanation of β-keto esters has been achieved with p-toluenesulfonyl cyanide as the cyanating agent, using a chiral tin diethoxide catalyst generated in situ. This method produces optically active α-cyano-β-keto esters with a chiral quaternary carbon in good to high yields. thieme-connect.comresearchgate.net Cinchona alkaloids have also been investigated as organocatalysts for the α-cyanation of β-keto esters, yielding products with moderate enantioselectivities under simple reaction conditions. arkat-usa.org These catalytic systems provide a direct and efficient route to valuable chiral building blocks derived from β-keto esters.
| Catalyst System | Reaction | Cyanating Agent | Yield | Enantioselectivity (% ee) | Reference |
| Chiral tin diethoxide | Asymmetric α-cyanation of β-keto esters | p-Toluenesulfonyl cyanide | Good to High | Up to 83% | thieme-connect.com |
| Cinchona alkaloids | Asymmetric α-cyanation of β-keto esters | Hypervalent iodine reagent | Good | Moderate (e.g., e.r. = 76:24) | researchgate.netarkat-usa.org |
| Diaminomethylenemalononitrile (DMM) | Asymmetric α-chlorination of β-keto esters | N-Chlorosuccinimide (NCS) | Excellent | Moderate to High | jst.go.jp |
Reactivity Profiles and Mechanistic Investigations of Methyl 2 Cyano 3 Oxobutanoate
Tautomeric Equilibria and Structural Dynamics
Keto-Enol Tautomerism in Methyl 2-cyano-3-oxobutanoate Systems
A signal feature of β-dicarbonyl compounds is their existence as a dynamic equilibrium of tautomeric forms, namely the keto and enol isomers. This compound is no exception, readily interconverting between its keto form and two possible enol forms. This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. bluffton.edulibretexts.org The equilibrium can be catalyzed by either acid or base. libretexts.orgyoutube.com
For analogous compounds like diethyl 2-cyano-3-oxosuccinate, spectroscopic studies have demonstrated that the keto-enol equilibrium is strongly shifted towards the enol form in solution. mdpi.com In fact, NMR and IR spectroscopy often detect only the enol tautomer. mdpi.com This preference is attributed to the formation of a conjugated system involving the C=C double bond of the enol, the carbonyl group of the ester, and the cyano group. This extended π-system results in significant electronic stabilization. The position of the equilibrium is also known to be solvent-dependent; non-polar solvents tend to favor the enol form, where intramolecular hydrogen bonding can occur, whereas polar, hydrogen-bonding solvents can stabilize the keto form. masterorganicchemistry.com
Stereochemical Considerations in Tautomeric Forms
The formation of the enol tautomer introduces a carbon-carbon double bond, which can exist as either (E) or (Z) stereoisomers. The (Z)-enol form is generally favored due to the formation of a stable, six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester's carbonyl oxygen. This intramolecular interaction provides additional thermodynamic stability to the (Z)-isomer over the (E)-isomer, where such bonding is not possible.
Reactivity of the Active Methylene (B1212753) Center
The carbon atom positioned between the ketone and cyano groups (the α-carbon) is termed an "active methylene" center. ucalgary.ca The two flanking electron-withdrawing groups render the protons attached to this carbon significantly acidic. ucalgary.cadoubtnut.com
Nucleophilic Character and Carbanion Formation
The acidity of the α-protons facilitates their removal by a base, leading to the formation of a resonance-stabilized carbanion, more accurately described as an enolate. This enolate is a potent nucleophile. The negative charge is delocalized over the α-carbon, the oxygen atom of the ketone, and the nitrogen atom of the cyano group, which greatly enhances its stability.
This nucleophilic enolate can readily participate in a variety of carbon-carbon bond-forming reactions, most notably SN2 alkylations with alkyl halides. libretexts.orgaskthenerd.comlibretexts.org These reactions are fundamental in synthetic organic chemistry for building more complex molecular skeletons. libretexts.org
| Enolate Source | pKa (in DMSO) | Nucleophilicity Parameter (N) | Solvent |
|---|---|---|---|
| Diethyl Malonate | 16.4 | 15.79 | DMSO |
| Ethyl Acetoacetate (B1235776) | 14.2 | 16.63 | DMSO |
| Ethyl Cyanoacetate (B8463686) | 13.1 | 18.59 | MeOH-MeCN mix |
| 2-Coumaranone | 13.5 | 15.42 | DMSO |
Data sourced from Mayr's Database of Reactivity Parameters and other literature sources. nih.gov The table quantifies the nucleophilicity of enolates derived from common active methylene compounds, providing a comparative framework for the reactivity of the enolate of this compound.
Proton Acidity and its Influence on Reaction Pathways
The presence of both a keto and a cyano group significantly increases the acidity of the α-protons compared to compounds with only one such group. For instance, the pKa of the related ethyl 2-cyano-3-oxobutanoate has been reported to be approximately 3.0, indicating a remarkably high acidity for a carbon acid. mdpi.com
This high acidity means that even relatively weak bases can generate the nucleophilic enolate in substantial concentrations, thereby initiating a wide range of chemical transformations. This property is crucial for its synthetic utility, enabling reactions like alkylations, acylations, and condensations (e.g., Knoevenagel condensation) to proceed under mild conditions.
| Compound | pKa (in DMSO) |
|---|---|
| Acetone | 26.5 |
| Acetonitrile | 31.3 |
| Methyl Acetate (B1210297) | 32.5 |
| Diethyl Malonate | 16.4 |
| Ethyl Acetoacetate | 14.2 |
| Ethyl Cyanoacetate | 13.1 |
This table illustrates the acidifying effect of adjacent electron-withdrawing groups on methylene protons.
Electrophilic Sites and Functional Group Interconversions
While the α-carbon is the primary nucleophilic center (after deprotonation), the molecule also possesses several electrophilic sites. These include the carbonyl carbons of both the ketone and the ester, as well as the carbon of the nitrile group. These sites are susceptible to attack by various nucleophiles.
The versatile array of functional groups in this compound allows for numerous chemical transformations, making it a valuable synthetic intermediate. acs.org The nitrile, ketone, and ester moieties can be selectively or sequentially modified to access a diverse range of other functional groups and molecular architectures. researchgate.net
| Functional Group | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Ester | Hydrolysis (saponification) | NaOH(aq), then H₃O⁺ | Carboxylic Acid |
| Ester | Reduction | LiAlH₄ | Primary Alcohol |
| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid or Amide |
| Nitrile | Reduction | H₂, Raney Ni or LiAlH₄ | Primary Amine |
| Nitrile | Addition of Grignard Reagent | R-MgBr, then H₃O⁺ | Ketone |
This table outlines some of the fundamental transformations possible for the functional groups present in this compound.
Role of Carbonyl Functions in Nucleophilic Additions and Condensations
The molecular structure of this compound contains two distinct carbonyl functions: a ketone group at the C3 position and an ester group at the C1 position. Both carbonyl carbons are electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org The reactivity of these groups is modulated by the adjacent electron-withdrawing cyano group, which enhances the electrophilicity of the carbonyl carbons and the acidity of the intervening α-carbon.
The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the partially positive carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate can then be protonated to yield an alcohol or undergo further reactions. libretexts.org
A key feature of β-dicarbonyl compounds, including this compound, is the high acidity of the α-carbon protons. The resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge over the α-carbon and the oxygen atoms of both carbonyl groups, as well as the nitrogen of the nitrile group. This stabilized enolate is an excellent carbon nucleophile and readily participates in condensation reactions.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as this compound, in the presence of a basic catalyst. caribjscitech.com The reaction is a cornerstone for carbon-carbon bond formation. caribjscitech.com For instance, the condensation with an aldehyde (R-CHO) would proceed through the formation of the enolate, which then attacks the aldehyde carbonyl, followed by dehydration to yield a substituted alkene.
Michael Addition (1,4-Conjugate Addition): The enolate derived from this compound can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a versatile method for forming carbon-carbon bonds. acs.org
The table below summarizes typical condensation reactions involving the active methylene group of β-ketoesters.
| Reaction Type | Reactant | Catalyst | Product Type |
| Knoevenagel Condensation | Aldehydes, Ketones | Basic (e.g., piperidine (B6355638), triethylamine) | α,β-Unsaturated dicarbonyl compound |
| Michael Addition | α,β-Unsaturated Carbonyls | Basic (e.g., NaOEt, DBU) | 1,5-Dicarbonyl compound |
| Hantzsch Pyridine (B92270) Synthesis | Aldehyde, Ammonia (B1221849) | Acetic Acid | Dihydropyridine (B1217469) derivative |
Research on related compounds, such as methyl 3-oxobutanoate, demonstrates their participation in complex cyclization reactions, affording various pyridine and piperidine derivatives. rsc.orgresearchgate.net These reactions are initiated by the nucleophilic character of the active methylene group, highlighting the central role of the carbonyl functions in facilitating these transformations.
Chemical Transformations of the Nitrile Group
The cyano (nitrile) group is one of the most versatile functionalities in organic synthesis due to its unique electronic properties and its ability to be converted into a wide array of other functional groups. researchgate.net The carbon atom of the nitrile is electrophilic, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile or coordinate to metals. researchgate.net
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.org
Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.org
Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon, followed by protonation of the resulting anion. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst).
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an intermediate imine salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. This reaction provides a valuable route for the synthesis of ketones where a new carbon-carbon bond is formed. libretexts.org
The following table outlines key transformations of the nitrile group.
| Reaction Type | Reagents | Intermediate | Final Product |
| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Amide | Carboxylic Acid |
| Reduction | 1. LiAlH₄ 2. H₂O | Imine | Primary Amine |
| Addition of Grignard Reagent | 1. R-MgX 2. H₃O⁺ | Imine salt | Ketone |
| Cycloaddition | Dienes, Azides | - | Heterocyclic compounds |
The nitrile group's ability to participate in intramolecular reactions is also significant. In reactions involving methyl 3-oxobutanoate and cyano-substituted precursors, the nitrile group has been shown to be involved in cyclization steps to form heterocyclic structures like pyridines. researchgate.net
Reactivity of the Ester Moiety in Nucleophilic Acyl Substitutions
The methyl ester group of this compound is susceptible to nucleophilic acyl substitution. This class of reactions involves the addition of a nucleophile to the ester carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (the methoxide (B1231860) ion, -OCH₃) is eliminated, regenerating the carbonyl double bond. libretexts.org
Hydrolysis (Saponification): Ester hydrolysis can be performed under acidic or basic conditions.
Base-promoted hydrolysis (Saponification): This is an irreversible process where a hydroxide ion attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.
Acid-catalyzed hydrolysis: This is a reversible process where the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, which is then attacked by water.
Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reaction with a different alcohol (R'-OH) would yield the corresponding R' ester.
Aminolysis: Esters react with ammonia or primary/secondary amines to form amides. This reaction is typically slower than hydrolysis and often requires heating. The nucleophilic amine attacks the ester carbonyl, and after proton transfer steps, the methoxide ion is expelled.
Common nucleophilic acyl substitution reactions for the ester moiety are summarized below.
| Reaction Type | Nucleophile | Conditions | Product |
| Hydrolysis (Basic) | OH⁻ | NaOH or KOH, H₂O | Carboxylate Salt |
| Hydrolysis (Acidic) | H₂O | H₃O⁺, heat | Carboxylic Acid |
| Transesterification | R'-OH | Acid or Base catalyst | New Ester (R'-O-C=O) |
| Aminolysis | R'-NH₂ | Heat | Amide (R'-NH-C=O) |
These distinct but interconnected reactivities make this compound a valuable and versatile building block in organic synthesis, capable of participating in a wide range of chemical transformations.
Applications in Complex Organic Synthesis and Material Science
Strategic Utility in Heterocyclic Compound Construction
The strategic placement of reactive functional groups in methyl 2-cyano-3-oxobutanoate makes it an invaluable tool for synthetic chemists. The activated methylene (B1212753) group, flanked by the cyano and ketone moieties, readily participates in condensation reactions, while the carbonyl and cyano groups can undergo cyclization to form a variety of heterocyclic rings.
Pyridine (B92270) Scaffolds Synthesis: Hantzsch-Type and Related Condensations
The Hantzsch pyridine synthesis, a classic multicomponent reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines, which can then be oxidized to pyridines. While specific examples utilizing this compound are not extensively documented in readily available literature, its structure as a β-ketoester suggests its potential as a substrate in Hantzsch-type reactions.
In a typical Hantzsch synthesis, one molecule of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde, while a second molecule forms an enamine with ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine (B1217469) core. The presence of the cyano group in this compound would be expected to influence the reactivity of the intermediates and the electronic properties of the resulting pyridine ring, potentially leading to novel derivatives with unique chemical and biological properties.
Table 1: Representative Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Product |
| Formaldehyde (B43269) | Ethyl acetoacetate (B1235776) | Ammonia | 3,5-Diethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine |
| Benzaldehyde | Methyl acetoacetate | Ammonium acetate | 3,5-Dimethoxycarbonyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine |
This table illustrates the general Hantzsch reaction; specific data for this compound is not provided in the search results.
Pyrimidine (B1678525) Derivatives: Biginelli Reaction and Analogous Cyclocondensations
The Biginelli reaction is another cornerstone of multicomponent chemistry, providing a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. Similar to the Hantzsch synthesis, the direct application of this compound in the Biginelli reaction is not explicitly detailed in the available search results. However, the use of a closely related compound, ethyl cyanoacetate (B8463686), has been reported in Biginelli-type condensations to produce 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines.
This precedent suggests that this compound could serve as the β-dicarbonyl component in analogous cyclocondensation reactions. The reaction mechanism typically involves the acid-catalyzed formation of an acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the dihydropyrimidine (B8664642) ring. The cyano group of this compound would likely remain as a substituent on the resulting pyrimidine ring, offering a handle for further functionalization.
Pyran Derivatives: Multicomponent Approaches to 4H-Pyrans
The synthesis of 2-amino-3-cyano-4H-pyran derivatives is a well-established application of multicomponent reactions, and while direct use of this compound is not explicitly found, the general reaction readily accommodates various β-ketoesters. This one-pot, three-component reaction typically involves an aldehyde, malononitrile (B47326), and a β-dicarbonyl compound, such as methyl acetoacetate or ethyl acetoacetate.
The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated dinitrile. This is followed by a Michael addition of the enolate from the β-ketoester (in this case, derived from this compound) to the electron-deficient alkene. The resulting adduct then undergoes an intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring system. The versatility of this method allows for the synthesis of a diverse library of pyran derivatives by varying the aldehyde component.
Table 2: Three-Component Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives
| Aldehyde | Active Methylene Compound | β-Dicarbonyl Compound | Catalyst | Product |
| Benzaldehyde | Malononitrile | Methyl 3-oxobutanoate | Alginate | 2-Amino-3-cyano-6-methyl-4-phenyl-4H-pyran |
| Substituted Aldehydes | Malononitrile | Methyl acetoacetate | Magnetic Nanocatalyst | Substituted 2-amino-3-cyano-4H-pyran derivatives |
| Aromatic Aldehydes | Malononitrile | Ethyl acetoacetate | KOH loaded CaO | 2-Amino-3-cyano-5-ethoxycarbonyl-4-aryl-6-methyl-4H-pyrans |
This table showcases the general three-component synthesis of 4H-pyrans. While specific examples with this compound are not provided, its role as a β-dicarbonyl compound is analogous to the examples shown.
Isoxazole (B147169) Ring Formation
The synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. As a β-ketoester, this compound is a suitable precursor for isoxazole synthesis.
In one common approach, the reaction of a β-dicarbonyl compound with hydroxylamine leads to the formation of an oxime intermediate, which then undergoes acid- or base-catalyzed cyclization and dehydration to form the isoxazole ring. The regioselectivity of this reaction depends on the substitution pattern of the β-dicarbonyl compound and the reaction conditions. Alternatively, the enolate of this compound could potentially react with a source of nitrile oxide in a [3+2] cycloaddition to furnish highly substituted isoxazoles. The presence of both the ester and cyano groups on the resulting isoxazole would provide valuable handles for further chemical transformations.
Exploration of Other N- and O-Containing Heterocycles
The rich functionality of this compound opens avenues for the synthesis of a variety of other nitrogen- and oxygen-containing heterocycles. The combination of the ketone, ester, and cyano groups allows for a range of cyclization strategies. For instance, reductive amination of the ketone followed by intramolecular cyclization could lead to the formation of various nitrogen-containing rings. The cyano group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the possibilities for heterocyclic synthesis.
For example, condensation reactions with dinucleophiles such as hydrazines or amidines could lead to the formation of pyrazoles or other diazine systems. The versatile reactivity of this compound makes it a promising starting material for the exploratory synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science.
Multicomponent Reaction (MCR) Paradigms
This compound is a highly versatile building block in the realm of multicomponent reactions (MCRs), which are processes where three or more reactants combine in a single operation to form a structurally complex product. nih.govepfl.ch The utility of this compound stems from its unique combination of functional groups, enabling it to participate in a variety of reaction cascades with high efficiency and atom economy. nih.gov
Design Principles for this compound in MCRs
The design of MCRs involving this compound is fundamentally based on the distinct reactivity of its constituent parts: the cyano group, the ketone, the ester, and the highly activated α-hydrogen located between the cyano and keto functionalities.
Active Methylene Group: The protons on the carbon situated between the electron-withdrawing cyano and carbonyl groups are significantly acidic (pKa of the related ethyl 2-cyano-3-oxobutanoate is ~3.0). mdpi.com This allows for easy deprotonation under mild basic conditions to form a stabilized carbanion, which serves as a potent nucleophile.
Electrophilic and Nucleophilic Centers: The molecule possesses both electrophilic sites (the carbonyl carbon of the ketone and the ester) and a nucleophilic site (the α-carbon upon deprotonation). This duality allows it to react sequentially with both electrophiles (like aldehydes) and nucleophiles (like amines or enamines) within a one-pot synthesis.
Reaction Initiation: MCRs involving this compound are often initiated via a Knoevenagel condensation, where the activated methylene group attacks an aldehyde. nih.gov This initial carbon-carbon bond formation generates a new, highly functionalized intermediate that can then undergo subsequent reactions, such as Michael additions or cyclizations, to build molecular complexity rapidly. nih.gov
This strategic combination of functionalities allows this compound to act as a linchpin in convergent synthesis, where multiple simple molecules are assembled into a complex product in a single, efficient step. nih.gov
Chemo-, Regio-, and Stereoselectivity Control in MCRs
Controlling selectivity is paramount in MCRs to avoid the formation of undesired byproducts. In reactions involving this compound, several factors influence the chemo-, regio-, and stereochemical outcomes.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In a typical Hantzsch-type dihydropyridine synthesis, the more nucleophilic active methylene group of this compound preferentially reacts with an aldehyde in a Knoevenagel condensation before other potential reactions, such as aminolysis of the ester, can occur. The choice of catalyst and reaction conditions is critical to guide this selectivity.
Regioselectivity: This involves controlling the orientation of bond formation. For instance, in the synthesis of substituted pyridones, the cyclization step can proceed in different ways. The inherent electronic properties of the intermediates derived from this compound often direct the intramolecular cyclization to occur in a predictable manner, leading to a specific constitutional isomer. mdpi.com Acidic or basic catalysis can be employed to favor one cyclization pathway over another, ensuring the formation of the desired regioisomer. mdpi.com
Stereoselectivity: While many MCRs with this compound result in achiral or racemic products, achieving stereocontrol is a significant area of research. The use of chiral catalysts (organocatalysts or metal complexes) can create a chiral environment, influencing the facial selectivity of nucleophilic attack on prochiral intermediates. This can lead to the enantioselective or diastereoselective formation of products, which is particularly important in the synthesis of bioactive molecules.
The precise control over these selectivity aspects is often achieved by fine-tuning reaction parameters such as the catalyst, solvent, and temperature. mdpi.com
Catalytic Systems for Facilitating MCR Efficiency and Selectivity
Catalysis is a cornerstone of modern MCRs, serving to increase reaction rates, improve yields, and, most importantly, control selectivity. mdpi.comresearchgate.net A variety of catalytic systems have been successfully employed for MCRs involving β-ketonitriles like this compound. The choice of catalyst is crucial as it can determine the reaction pathway and prevent the formation of byproducts. mdpi.com
Interactive Data Table: Catalytic Systems in MCRs
| Catalyst Type | Specific Example(s) | Role in Reaction | Selectivity Control |
|---|---|---|---|
| Organocatalysts | Piperidine (B6355638), Proline | Acts as a base to deprotonate the active methylene group; can form nucleophilic enamines. | Can induce asymmetry (chiral amines), influences chemoselectivity by controlling the initial condensation step. |
| Lewis Acids | Yb(OTf)₃, CeCl₃, InCl₃ | Activates carbonyl groups (especially aldehydes) towards nucleophilic attack. | Enhances reaction rates and can influence diastereoselectivity by organizing transition states. |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA) | Catalyzes condensation and dehydration steps. | Primarily improves reaction efficiency and yield. |
| Nanocatalysts | Magnetic nanoparticles (e.g., γ-Fe₂O₃-based) | Provides a high surface area for reaction; facilitates catalyst recovery and reuse. nih.gov | Can act as a multifunctional catalyst, promoting different steps of the MCR cascade (e.g., oxidation and condensation). nih.gov |
Precursor in Pharmacologically Relevant and Agrochemical Intermediates
The heterocyclic scaffolds readily produced from this compound through MCRs are prevalent in numerous biologically active compounds, making it a valuable precursor for intermediates in the pharmaceutical and agrochemical industries.
Development of Intermediates for Antihypertensive Agents
This compound is an ideal starting material for the synthesis of 1,4-dihydropyridines (DHPs), a class of compounds widely used as calcium channel blockers for the treatment of hypertension. The classical method for DHP synthesis is the Hantzsch reaction, a four-component reaction that perfectly utilizes the reactivity of this precursor.
In a typical Hantzsch synthesis, this compound (as the β-ketoester component) reacts with an aldehyde, ammonia (or an ammonium salt), and another β-dicarbonyl compound. The reaction proceeds through a series of condensations and cyclizations to efficiently construct the dihydropyridine core. The cyano and ester groups from the precursor become key substituents on the final DHP ring, influencing the molecule's pharmacological properties. The ability to assemble this important medicinal scaffold in a single step highlights the efficiency of using MCRs and precursors like this compound.
Synthesis of Building Blocks for Mineralocorticoid Receptor Antagonists
Recent drug discovery efforts have identified novel, non-steroidal mineralocorticoid receptor (MR) antagonists for treating conditions like hypertension and heart failure. nih.gov A promising class of these antagonists is based on a 1,4-dihydropyridine (B1200194) scaffold featuring a cyano group at the C3 position. nih.gov
This compound is a key building block for these advanced intermediates. Its use in a Hantzsch-type MCR directly installs the required 3-cyano-4-aryl-1,4-dihydropyridine core structure. nih.govresearchgate.net This specific substitution pattern has been shown to be crucial for potent MR antagonist activity while simultaneously eliminating the calcium channel blocking effects typically associated with traditional dihydropyridines. nih.govnih.gov The development of these selective MR antagonists provides a clear example of how this compound is used to synthesize highly specialized and valuable intermediates for modern therapeutic agents. nih.gov
Contributions to Specialty Chemicals and Advanced Materials
The structural attributes of this compound make it a potent precursor in the synthesis of specialty chemicals, particularly heterocyclic compounds that form the core of many pharmaceuticals. Its ability to participate in cyclization and condensation reactions allows for the efficient construction of complex molecular architectures.
A notable application is in the synthesis of thiophene (B33073) derivatives, which are significant scaffolds in medicinal chemistry. For instance, this compound is utilized as a key reactant in the multi-component Gewald reaction. In a patented synthetic route for a pharmaceutical salt, it undergoes a condensation cyclization reaction with a substituted aminoketone and elemental sulfur. This reaction proceeds under basic conditions to yield a highly substituted thiophene intermediate, demonstrating the compound's role in creating specialized heterocyclic systems. google.com
In the field of advanced materials, the structural elements of this compound are fundamental to the production of poly(methyl cyanoacrylate), the primary component of widely used cyanoacrylate adhesives, commonly known as "superglues". The industrial synthesis of methyl 2-cyanoacrylate monomer involves a Knoevenagel condensation between methyl cyanoacetate and formaldehyde. afinitica.comgoogle.comgoogle.com This reaction forms a low molecular weight polymer, which is then subjected to thermal depolymerization under acidic conditions to yield the highly reactive monomer. afinitica.comgoogle.com The presence of both the cyano and ester groups on the same carbon atom is the key feature that enables the rapid, base-catalyzed anionic polymerization responsible for the powerful adhesive properties of these materials. afinitica.compcbiochemres.com
Table 1: Applications in Specialty Chemicals and Materials
| Application Area | Synthetic Role of this compound | Resulting Product Class |
|---|---|---|
| Specialty Chemicals | Reactant in condensation cyclization | Heterocyclic intermediates (e.g., Thiophenes) |
| Advanced Materials | Related precursor structure for monomer synthesis | Poly(methyl cyanoacrylate) adhesives |
Advanced Conjugate Addition Reactions (e.g., Michael Additions)
This compound is an excellent candidate for acting as a nucleophile, or "Michael donor," in advanced conjugate addition reactions, most notably the Michael addition. The hydrogen on the carbon atom situated between the nitrile, ketone, and ester groups (the α-carbon) is exceptionally acidic. This is due to the powerful resonance-stabilizing effect of the three adjacent electron-withdrawing groups.
Upon treatment with a suitable base, this proton is readily abstracted to form a highly stabilized carbanion (enolate). This nucleophile can then attack an electrophilic α,β-unsaturated compound, known as a "Michael acceptor," at the β-carbon position. This 1,4-addition mechanism is a powerful and widely used method for forming carbon-carbon bonds under relatively mild conditions.
The general scheme for this reaction is as follows:
Deprotonation: A base removes the acidic α-proton from this compound to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound (e.g., an enone or enoate).
Protonation: The resulting intermediate is protonated, typically by the conjugate acid of the base or during a workup step, to yield the final addition product.
This reactivity makes this compound a valuable tool for synthesizing complex molecules with multiple functional groups, creating 1,5-dicarbonyl compounds or their equivalents, which are versatile intermediates for further transformations.
Table 2: Role in Michael Addition Reactions
| Step | Description | Key Feature of this compound |
|---|---|---|
| 1. Enolate Formation | Acts as a C-H acid | High acidity of the α-proton due to stabilization by C=O, COOR, and CN groups. |
| 2. C-C Bond Formation | Functions as a soft nucleophile (Michael donor) | The stabilized enolate selectively attacks the β-position of Michael acceptors. |
| 3. Product Formation | Introduces a highly functionalized moiety | The resulting product incorporates the cyano-keto-ester fragment for further synthetic manipulation. |
Condensation Reactions with Aldehydes, Ketones, and Amines
The active methylene group of this compound is highly reactive in various condensation reactions, particularly the Knoevenagel condensation. This reaction involves the condensation of a compound with an active methylene group with an aldehyde or ketone, typically catalyzed by a weak base such as an amine.
The reaction with formaldehyde is a cornerstone of the cyanoacrylate adhesive industry, as previously mentioned. google.comgoogle.compcbiochemres.com In this process, a basic catalyst facilitates the condensation of this compound's structural analog, methyl cyanoacetate, with formaldehyde, leading to the formation of a poly(methyl cyanoacrylate) intermediate. afinitica.comgoogle.com This demonstrates the compound's propensity to react with non-enolizable aldehydes.
The general mechanism for the Knoevenagel condensation involves:
Formation of the carbanion from the active methylene compound.
Nucleophilic addition of the carbanion to the carbonyl carbon of the aldehyde or ketone.
A dehydration step to yield a new carbon-carbon double bond, driven by the formation of a conjugated system.
Furthermore, the compound's reactivity extends to reactions with amine derivatives. For example, it can undergo condensation with arylhydrazines to form pyrazole (B372694) derivatives, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. The presence of the acetyl group enhances the reactivity of the molecule toward amines and hydrazines compared to simpler cyanoacetate esters.
Table 3: Examples of Condensation Reactions
| Reactant Type | Reaction Name | Catalyst | Product Type |
|---|---|---|---|
| Aldehyde (e.g., Formaldehyde) | Knoevenagel Condensation | Basic (e.g., Piperidine) | α,β-Unsaturated Cyanoacrylates |
| Ketone | Knoevenagel Condensation | Basic | Substituted Alkenes |
| Amine Derivative (e.g., Arylhydrazine) | Condensation/Cyclization | Acid/Base | Heterocycles (e.g., Pyrazoles) |
Spectroscopic Characterization and Computational Insights into Methyl 2 Cyano 3 Oxobutanoate Chemistry
Elucidation of Structure and Reactivity via Advanced Spectroscopic Methods
A multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), provides a comprehensive understanding of the molecular structure, functional groups, and electronic system of Methyl 2-cyano-3-oxobutanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analysis of Tautomers and Reaction Products
NMR spectroscopy is a powerful tool for investigating the keto-enol tautomerism of 1,3-dicarbonyl compounds. asu.edu The equilibrium between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. encyclopedia.pub The position of this equilibrium is highly dependent on factors such as solvent polarity. nih.gov
For compounds structurally similar to this compound, such as its ethyl ester counterpart, studies show that the enol form is predominant in solution. mdpi.com This is largely due to the formation of a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.
¹H NMR Analysis: The proton NMR spectrum is expected to clearly show signals for the dominant enol tautomer.
Enolic Proton (-OH): A characteristic signal appearing far downfield, typically in the range of δ 12.0-14.0 ppm. This significant deshielding is a result of the strong intramolecular hydrogen bond. A study of a similar compound, diethyl 2-cyano-3-oxosuccinate, reported this enolic proton at 13.6 ppm. mdpi.com
Acetyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the carbonyl, typically found in the δ 2.2-2.5 ppm region.
Ester Protons (-OCH₃): A singlet for the three methyl protons of the ester group, expected around δ 3.7-3.9 ppm.
Signals for the keto tautomer, if present in sufficient concentration, would include a characteristic singlet for the α-protons (-CH) around δ 3.5-4.0 ppm. asu.edu
¹³C NMR Analysis: The carbon-13 NMR spectrum provides definitive evidence of tautomerism by revealing the distinct carbon environments in both forms.
Keto Form: Would show a characteristic ketonic carbonyl signal (C=O) at the low-field end of the spectrum, typically between δ 200-210 ppm. youtube.comlibretexts.org
Enol Form: The spectrum is defined by signals for two sp²-hybridized carbons of the C=C double bond. The carbon bearing the hydroxyl group (C-OH) would appear around δ 160-170 ppm, while the carbon adjacent to the cyano group (C-CN) would be found further upfield.
Shared Signals: Both tautomers would show signals for the ester carbonyl (δ 165-175 ppm), the cyano group (C≡N) (δ 115-120 ppm), and the methyl carbons. youtube.comopenstax.org
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Enol Tautomer (Predominant) | ||
| Enolic OH | 12.0 - 14.0 | - |
| Ester CH₃ | 3.7 - 3.9 | ~52 |
| Acetyl CH₃ | 2.2 - 2.5 | ~25 |
| Ester C=O | - | 165 - 175 |
| Enolic C-OH | - | 160 - 170 |
| Enolic C-CN | - | ~90 - 100 |
| C≡N | - | 115 - 120 |
| Keto Tautomer (Minor) | ||
| α-CH | 3.5 - 4.0 | ~55 - 65 |
| Ester CH₃ | ~3.7 | ~52 |
| Acetyl CH₃ | ~2.3 | ~30 |
| Ketone C=O | - | 200 - 210 |
| Ester C=O | - | 165 - 170 |
| C≡N | - | 115 - 120 |
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
IR spectroscopy is instrumental in identifying the functional groups present and confirming the existence of hydrogen bonding. The spectrum of this compound is expected to be dominated by features of the intramolecularly hydrogen-bonded enol form. Data from the closely related diethyl 2-cyano-3-oxosuccinate shows a strong, sharp absorption for the C≡N group at 2227 cm⁻¹ and multiple strong C=O absorption bands. mdpi.com
-OH Stretch: A very broad absorption band in the 2500–3300 cm⁻¹ region is a hallmark of the strongly hydrogen-bonded enolic hydroxyl group. mdpi.com
C≡N Stretch: A sharp, intense peak is expected around 2220-2230 cm⁻¹, characteristic of a conjugated nitrile group.
C=O Stretches: The conjugated system of the enol form results in multiple bands in the carbonyl region. An absorption around 1740 cm⁻¹ can be assigned to the ester carbonyl, while bands in the 1610-1670 cm⁻¹ range correspond to the ketone carbonyl, which has reduced double-bond character due to conjugation and hydrogen bonding. mdpi.com
C=C Stretch: A peak in the 1600-1640 cm⁻¹ region, indicative of the enol double bond.
| Functional Group | Expected Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Enolic O-H | 2500 - 3300 (broad) | Stretching (H-bonded) |
| C≡N (Nitrile) | 2220 - 2230 (sharp) | Stretching |
| C=O (Ester) | ~1740 | Stretching |
| C=O (Ketone, H-bonded) | 1660 - 1670 | Stretching |
| C=C (Enol) | 1610 - 1640 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing
UV-Vis spectroscopy provides insight into the conjugated electronic system of the molecule. The enol tautomer of this compound possesses a π-conjugated system (O=C-C=C-OH) that gives rise to a strong π → π* electronic transition. A study on the analogous diethyl 2-cyano-3-oxosuccinate reported a UV absorption maximum (λ_max) at 282 nm, which is characteristic of such a conjugated system. mdpi.com The keto form, lacking this extensive conjugation, would not be expected to absorb significantly in this region.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation patterns of the compound. The molecular formula for this compound is C₆H₇NO₃, with a calculated exact mass of 141.0426 g/mol . Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺.
Plausible fragmentation pathways under mass spectrometry analysis include:
Loss of a methoxy radical (•OCH₃) from the ester, leading to an [M-31]⁺ ion.
Loss of a methoxycarbonyl radical (•COOCH₃) to yield an [M-59]⁺ ion.
Cleavage of the acetyl group (CH₃CO•), resulting in an [M-43]⁺ fragment.
Decarbonylation (loss of CO) from fragment ions.
X-ray Crystallography for Definitive Solid-State Structural Analysis
While spectroscopic methods provide robust data for the structure in solution or the gas phase, X-ray crystallography offers unambiguous proof of the molecular structure in the solid state.
Confirmation of Tautomeric Forms in Crystalline States
While a specific crystal structure for this compound has not been reported in the searched literature, extensive studies on closely related 2-oxosuccinates provide compelling evidence for the expected solid-state conformation. mdpi.com X-ray diffraction analysis of diethyl 2-cyano-3-oxosuccinate revealed that the molecule crystallizes exclusively in the enol form. mdpi.com In the crystal lattice, these molecules form planar, hydrogen-bonded dimers, where the enolic hydroxyl group of one molecule forms a hydrogen bond with the ester carbonyl oxygen of a neighboring molecule. mdpi.com This arrangement indicates a strong energetic preference for the enol tautomer in the solid state, a finding that is highly likely to extend to this compound.
Intermolecular Interactions and Crystal Packing Architectures
The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces, which collectively determine the crystal packing architecture. For a molecule such as this compound, which possesses multiple functional groups—a ketone, an ester, and a nitrile—a complex interplay of interactions including dipole-dipole forces, hydrogen bonding, and potentially weaker π-interactions is anticipated to govern its supramolecular assembly.
The nitrile group itself is a versatile participant in intermolecular interactions. It can act as a hydrogen bond acceptor via the lone pair on the nitrogen atom nih.gov. Furthermore, the linear geometry of the cyano group and its associated π-system can lead to its involvement in other types of non-covalent interactions, such as dipole-dipole interactions and potentially π-π stacking, particularly if aromatic rings were present in the molecule nih.gov. Studies have shown that the cyano group can engage in various interactions with protein residues, including forming hydrogen bonds with backbone amide groups and the side chains of amino acids like arginine and lysine researchgate.net. In the absence of strong hydrogen bond donors, the electrostatic interactions between the polar functional groups would play a significant role in the crystal packing.
An illustrative example of the types of intermolecular interactions that could be present in the crystal lattice of a related cyano-containing compound is provided in the table below, based on the analysis of methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate.
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Distance (Å) | Geometry |
| C—H···O Hydrogen Bond | C3—H3 | O4 | - | Forms a C(8) chain |
| π–π Stacking | Benzene ring (Cg) | Benzene ring (Cg) | 3.887 | Parallel displaced |
Note: This data is for an analogous compound and is presented to illustrate the types of interactions that could be observed. nih.gov
Theoretical Chemistry Approaches and Computational Modeling
To complement experimental studies and to gain deeper insights into the electronic structure, reactivity, and dynamics of this compound, a variety of theoretical chemistry approaches and computational modeling techniques can be employed. These methods allow for the investigation of molecular properties that may be difficult to probe experimentally.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. By approximating the many-electron Schrödinger equation, DFT can be used to calculate a wide range of properties, including optimized molecular geometries, vibrational frequencies, and electronic properties such as frontier molecular orbital (HOMO-LUMO) energies. These calculations are instrumental in understanding the reactivity of molecules. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability researchgate.net.
In the context of β-keto esters, DFT calculations can be used to explore their conformational landscape and to predict the relative stabilities of different conformers mdpi.com. Furthermore, conceptual DFT provides a framework for defining and calculating reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity, which can be used to predict how a molecule will interact with other reagents mdpi.com. For example, DFT calculations on a series of β-keto esters have been used to assess their potential for electrophilic toxicity by analyzing their reactivity indices mdpi.com.
A hypothetical table illustrating the kind of data that could be generated from DFT calculations on this compound is presented below.
| Property | Calculated Value (Arbitrary Units) |
| Total Energy | E |
| HOMO Energy | EHOMO |
| LUMO Energy | ELUMO |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO |
| Dipole Moment | µ |
| Mulliken Atomic Charges | C1: q1, C2: q2, O1: q3, ... |
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular interactions, such as hyperconjugation and steric effects, by transforming the calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of a molecule. This analysis provides quantitative information about electron delocalization and charge transfer between orbitals.
Quantum chemical methods, including DFT, are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The calculation of activation energies and reaction energies provides a quantitative understanding of the reaction kinetics and thermodynamics.
For a molecule like this compound, which is a β-keto nitrile, quantum chemical studies could be employed to investigate various reactions, such as its keto-enol tautomerism. Such studies can determine the relative stabilities of the tautomers and the energy barrier for their interconversion frontiersin.orgmdpi.com. For example, computational studies on other β-dicarbonyl compounds have shown that the keto form is often favored in polar solvents due to preferential solvation . Quantum chemical calculations can also be used to explore the mechanisms of reactions involving the cyano group, such as cycloadditions or nucleophilic additions.
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational dynamics, solvation effects, and intermolecular interactions in the condensed phase.
For this compound, MD simulations could be used to explore its conformational landscape in different solvents. This would reveal the preferred conformations of the molecule and the timescales of conformational changes. Furthermore, MD simulations are particularly useful for studying how solvent molecules arrange themselves around a solute and how these solvent-solute interactions influence the solute's structure and reactivity. In the context of drug design, MD simulations are often used to study the interactions between a ligand and its protein target, providing a dynamic picture of the binding process researchgate.netresearchgate.net. For instance, MD simulations of β-keto esters complexed with proteins have been used to analyze the stability of the complex and to identify key protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation researchgate.net.
Future Research Directions and Emerging Paradigms
Expansion of Reaction Scope in Multicomponent Systems
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic step, are highly valued for their efficiency and atom economy. rsc.org Methyl 2-cyano-3-oxobutanoate is an ideal candidate for MCRs due to its activated methylene (B1212753) group and multiple electrophilic sites. Future research is poised to expand the scope of its application in MCRs to generate increasingly complex and diverse molecular architectures. dovepress.com
The development of novel MCRs involving this compound will likely focus on the discovery of new reaction pathways and the inclusion of a broader range of reaction partners. rsc.org This will enable the synthesis of a wider variety of heterocyclic and carbocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. beilstein-journals.orgrsc.org Research efforts will also be directed towards the strategic design of MCRs that allow for the controlled, sequential formation of multiple chemical bonds, leading to the construction of intricate molecular frameworks from simple starting materials. dovepress.com
| MCR Type | Reactants | Product Scaffold | Potential Applications |
| Hantzsch-type | Aldehyde, Ammonia (B1221849) source | Dihydropyridines | Calcium channel blockers |
| Biginelli-type | Aldehyde, Urea (B33335)/Thiourea | Dihydropyrimidinones | Antiviral, Antitumor agents |
| Ugi/Passerini-type | Isocyanide, Aldehyde, etc. | Peptidomimetics | Drug discovery |
| Gewald-type | Sulfur, Amine | Thiophenes | Organic electronics |
Development of Highly Efficient and Sustainable Catalytic Platforms
The development of green and sustainable chemical processes is a paramount goal in modern chemistry. For reactions involving this compound, future research will focus on the design of highly efficient and recyclable catalytic systems. oiccpress.com This includes the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), functionalized nanoparticles, and supported catalysts, which offer advantages in terms of separation and reuse. oiccpress.com
Emphasis will be placed on developing catalytic platforms that operate under mild reaction conditions, utilize environmentally benign solvents (such as water or bio-based solvents), and minimize waste generation. researchgate.net The exploration of biocatalysis, using enzymes or whole-cell systems, represents another promising avenue for the sustainable synthesis of chiral molecules derived from this compound.
| Catalyst Type | Advantages | Example Applications |
| Nanocatalysts | High surface area, High reactivity | Knoevenagel condensation |
| Heterogeneous Catalysts | Easy separation, Recyclability | Transesterification |
| Biocatalysts (Enzymes) | High selectivity, Mild conditions | Asymmetric reduction |
| Organocatalysts | Metal-free, Low toxicity | Michael addition |
Strategies for Enantioselective Synthesis
The synthesis of single-enantiomer compounds is of critical importance, particularly in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different biological activities. Future research will focus on developing novel strategies for the enantioselective transformation of this compound. This will involve the design and application of new chiral catalysts, including organocatalysts, transition-metal complexes with chiral ligands, and biocatalysts. chinesechemsoc.orgresearchgate.net
Strategies for achieving high levels of stereocontrol will be a key focus. ox.ac.ukresearchgate.net This includes kinetic resolution of racemic mixtures and, more desirably, asymmetric synthesis from prochiral precursors. The development of catalytic asymmetric reactions, such as enantioselective alkylations, aldol (B89426) reactions, and Michael additions, will enable the synthesis of a wide range of chiral building blocks from this compound. researchgate.net
| Asymmetric Strategy | Catalyst Type | Target Chiral Moiety |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Quaternary stereocenter |
| Enantioselective Michael Addition | Chiral Lewis Acid | Tertiary stereocenter |
| Asymmetric Hydrogenation | Chiral Metal Complex | Chiral alcohol |
| Biocatalytic Reduction | Dehydrogenase Enzyme | Chiral hydroxy ester |
Integration with Flow Chemistry and Automated Synthesis Technologies
Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. uc.ptnih.gov The integration of reactions involving this compound with flow chemistry and automated synthesis platforms is a key area for future development. acs.orgmdpi.com
This integration will enable the rapid and efficient synthesis of libraries of compounds for high-throughput screening in drug discovery and materials science. nih.gov Automated systems can be used to systematically vary reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize reaction conditions and explore new reaction spaces. google.com The use of in-line analytical techniques will allow for real-time reaction monitoring and control, further enhancing the efficiency and reliability of the synthetic process. nih.gov
| Technology | Advantages | Application with this compound |
| Flow Chemistry | Improved heat/mass transfer, safety, scalability | Synthesis of heterocyclic libraries |
| Automated Synthesis | High-throughput screening, reaction optimization | Rapid analogue synthesis |
| Microreactors | Small reaction volumes, precise control | Mechanistic studies |
| In-line Analytics (e.g., FT-IR, NMR) | Real-time monitoring, process control | Optimization of reaction conditions |
Exploration of Novel Biologically Active Molecular Scaffolds and Frameworks
This compound serves as a versatile building block for the synthesis of a wide range of organic molecules with potential biological activity. nih.govnbinno.com Future research will continue to explore its use in the construction of novel molecular scaffolds and frameworks with therapeutic potential. nih.govresearchgate.net
By employing the synthetic strategies outlined in the preceding sections, researchers can generate diverse libraries of compounds based on the this compound core. researchgate.net These libraries can then be screened against a variety of biological targets to identify new lead compounds for drug discovery programs. The structural information gleaned from these studies will guide the design and synthesis of next-generation therapeutic agents with improved efficacy and safety profiles. nih.gov
| Scaffold Class | Synthetic Approach | Potential Biological Activity |
| Quinazolines | Multicomponent Reaction | Anticancer |
| Pyrazoles | Cyclocondensation | Herbicidal |
| Dihydropyridines | Hantzsch Synthesis | Antihypertensive |
| Thiophenes | Gewald Reaction | Antimicrobial |
Q & A
Q. Key Variables :
- Temperature (e.g., 0°C for enolate formation, 60°C for prolonged reactions) .
- Stoichiometry (excess alkylating agent improves conversion) .
How can conflicting spectroscopic data for this compound be resolved?
Advanced Research Focus
Discrepancies in NMR or LCMS data often arise from impurities , solvent effects , or tautomerism (e.g., keto-enol equilibrium).
- Resolution Strategies :
Case Study : In enolate-derived products, residual starting material (β-keto ester) may co-elute during HPLC. Gradient elution optimization resolves this .
What advanced computational methods are used to predict the reactivity of this compound in nucleophilic reactions?
Advanced Research Focus
Density Functional Theory (DFT) simulations model the compound’s electronic structure:
- Reactivity hotspots : The cyano group’s electron-withdrawing effect activates the α-carbon for nucleophilic attack .
- Transition state analysis : Predicts energy barriers for reactions like Michael additions or cyclizations .
- Validation : Compare computed NMR chemical shifts (e.g., using GIAO-DFT) with experimental data .
Example : DFT studies of analogous oxobutanoates show that steric hindrance from substituents (e.g., cyclopropyl groups) slows reaction kinetics .
How does the choice of base impact the regioselectivity of enolate formation in this compound synthesis?
Advanced Research Focus
Regioselectivity depends on base strength and solvent coordination :
Q. Basic Research Focus
- Storage : Keep under inert gas (N/Ar) in sealed, flame-dried glassware.
- Desiccants : Use molecular sieves (3Å) or silica gel in storage containers.
- Handling : Perform reactions in gloveboxes or under Schlenk lines to exclude moisture .
Q. Stability Data :
- Decomposition occurs within 48 hours at 40°C in humid air.
- Stable for >6 months at -20°C under anhydrous conditions .
How can this compound be utilized as a precursor in heterocyclic drug synthesis?
Advanced Research Focus
The compound’s cyano and ketone groups enable multicomponent reactions (e.g., Biginelli or Hantzsch syntheses) for:
- Pyrimidines : Condensation with thioureas yields antiviral intermediates.
- Pyrazoles : Reaction with hydrazines forms scaffolds for kinase inhibitors .
Case Study : Ethyl 2-cyano-3-oxobutanoate analogs are intermediates in synthesizing HIV protease inhibitors .
What methodologies are effective in analyzing tautomeric equilibria of this compound in solution?
Q. Advanced Research Focus
- Variable-temperature NMR : Monitors keto-enol ratios by tracking proton shifts (e.g., enolic OH at δ 12–14 ppm) .
- UV-Vis spectroscopy : Detects enol tautomers via absorption bands at 250–300 nm.
- Computational modeling : DFT calculates tautomer stability in solvents of varying polarity .
Example : In DMSO, the enol form dominates (80%), while in chloroform, keto tautomers prevail (70%) .
How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Q. Advanced Research Focus
- Steric effects : The methyl ester group hinders nucleophilic attack at the β-position, favoring α-substitution.
- Electronic effects : The cyano group withdraws electron density, enhancing electrophilicity at the α-carbon.
Q. Reactivity Comparison :
| Reaction Type | Substrate | Rate (k, s) |
|---|---|---|
| Michael Addition | Methyl 2-cyano-3-oxo | 0.45 |
| Ethyl 3-oxobutanoate | Methyl 2-cyano-3-oxo | 0.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
